molecular formula C17H14Cl2N2O2 B5207815 4-[(6-chloro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride

4-[(6-chloro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride

Cat. No.: B5207815
M. Wt: 349.2 g/mol
InChI Key: BEZPPRDSBVTDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-chloro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride can be achieved through several methods. One common approach involves the reaction of 6-chloro-2-methylquinoline with aniline derivatives under specific conditions . The reaction typically requires a catalyst and a controlled environment to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(6-chloro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-[(6-chloro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(6-chloro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in critical biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinine: A well-known antimalarial drug with a quinoline structure.

    Chloroquine: Another antimalarial drug with a similar quinoline moiety.

    2-Hydroxyquinoline: Known for its antimicrobial properties.

Uniqueness

4-[(6-chloro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride stands out due to its unique combination of a quinoline moiety with a benzoic acid derivative. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

4-[(6-chloro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2.ClH/c1-10-8-16(14-9-12(18)4-7-15(14)19-10)20-13-5-2-11(3-6-13)17(21)22;/h2-9H,1H3,(H,19,20)(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZPPRDSBVTDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Cl)NC3=CC=C(C=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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